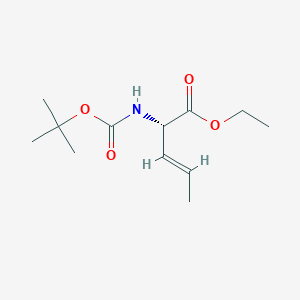

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonic acid-functionalized resins, can enhance the efficiency of the esterification process .

化学反応の分析

Types of Reactions

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can be converted to another ester by reacting with a different alcohol in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used for transesterification reactions.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohol.

Transesterification: New ester and ethanol.

科学的研究の応用

Scientific Research Applications

- Peptide Synthesis : The Boc protecting group allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptides. This compound serves as an intermediate in synthesizing various biologically active peptides.

- Viral Protease Inhibition : Notably, (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester has been studied for its inhibitory effects on viral proteases, particularly those associated with coronaviruses. It has shown potential as an antiviral agent by blocking the activity of 3C-like proteases from viruses such as SARS-CoV and Enterovirus 71.

- Medicinal Chemistry : The compound's ability to inhibit proteases makes it a candidate for developing antiviral drugs. Its mechanism involves forming a covalent bond with the catalytic cysteine residue in the active site of proteases, effectively preventing substrate cleavage .

Enterovirus 71 Inhibition

A study evaluated derivatives of this compound for their antiviral properties against Enterovirus 71 (EV71). The compound demonstrated an EC₅₀ of 7 nM and a CC₅₀ of 5 μM, indicating effective inhibition while maintaining low toxicity levels .

| Virus | Protease | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index |

|---|---|---|---|---|

| Enterovirus 71 | 3C Protease | 18 | >25 | >1.39 |

| SARS-CoV | 3C-like Protease | 7 | 5 | 714 |

SARS-CoV Protease Interaction

Structural modeling studies revealed that this compound fits well within the active site of the SARS-CoV 3C-like protease. This interaction suggests its potential as a lead compound for developing therapeutic agents targeting coronavirus infections .

作用機序

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems . The released carboxylic acid can then interact with specific molecular targets, leading to the desired biological effects .

類似化合物との比較

Similar Compounds

Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

Isopropyl acetate: An ester with a strong odor, used as a solvent in coatings and inks.

Uniqueness

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester is unique due to its specific structure, which includes a tert-butoxycarbonylamino group. This group can provide additional stability and influence the reactivity of the ester, making it suitable for specialized applications in drug development and organic synthesis .

生物活性

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester, commonly referred to as Boc-Ala-pent-3-enoic acid ethyl ester, is a compound with significant implications in medicinal chemistry, particularly in the development of protease inhibitors. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and research findings.

- Molecular Formula : C₁₂H₂₁NO₄

- CAS Number : 166094-02-6

- IUPAC Name : this compound

The compound acts primarily as an inhibitor of viral proteases, notably those associated with coronaviruses. It has been shown to interfere with the replication of viruses such as SARS-CoV and enteroviruses by blocking the activity of their 3C-like proteases. The inhibition occurs through the formation of a covalent bond with the catalytic cysteine residue in the active site of the protease, effectively preventing substrate cleavage.

Inhibition Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against various viral proteases:

| Virus | Protease | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index |

|---|---|---|---|---|

| Enterovirus 71 | 3C Protease | 18 | >25 | >1.39 |

| SARS-CoV | 3C-like Protease | 7 | 5 | 714 |

These results indicate a high degree of selectivity and low toxicity, making it a promising candidate for antiviral drug development .

Case Studies

-

Enterovirus 71 Inhibition :

A study focused on the synthesis and evaluation of derivatives of Boc-Ala-pent-3-enoic acid ethyl ester found that certain modifications enhanced its inhibitory potency against EV71. The compound demonstrated an EC₅₀ of 7 nM with a CC₅₀ of 5 μM, indicating effective antiviral properties while maintaining safety profiles . -

SARS-CoV Protease Interaction :

Structural modeling studies have shown that Boc-Ala-pent-3-enoic acid ethyl ester fits well within the active site of the SARS-CoV 3C-like protease. This interaction suggests that it could serve as a lead compound for further development into therapeutic agents targeting coronavirus infections .

Synthesis and Derivative Development

The synthesis of this compound typically involves standard peptide coupling techniques. Variations in side chains and functional groups have been explored to enhance biological activity and specificity towards different proteases.

Synthetic Route Overview

特性

IUPAC Name |

ethyl (E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,8-9H,7H2,1-5H3,(H,13,15)/b8-6+/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGMTZSUJIBSEV-ORZBULNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=CC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](/C=C/C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。